1-(2-Iodobenzyl)-1H-1,2,4-triazole
Description
Historical Evolution of N-Substituted Triazole Chemistry
The chemistry of triazoles dates back over a century, with early synthetic methods laying the groundwork for the vast array of derivatives known today. researchgate.net Seminal contributions such as the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, and the Einhorn–Brunner reaction, a condensation between hydrazines and diacylamines, were among the early methods for constructing the 1,2,4-triazole (B32235) ring. researchgate.netuthm.edu.my Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient, regioselective, and high-yielding protocols. nih.govnih.gov These advancements have facilitated the synthesis of a diverse library of N-substituted triazoles, enabling extensive exploration of their chemical and biological properties.
Significance of 1,2,4-Triazole Heterocycles in Contemporary Chemical Research
The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in compounds exhibiting a broad spectrum of pharmacological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, is a key structural feature in numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its success as a pharmacophore.
Derivatives of 1,2,4-triazole are known to possess a wide range of biological effects, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. Prominent examples of commercially successful drugs incorporating this moiety underscore its importance in the pharmaceutical industry.
Table 1: Examples of Commercially Available Drugs Containing the 1,2,4-Triazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Fluconazole | Antifungal |
| Anastrozole | Anticancer (Aromatase Inhibitor) |
| Letrozole | Anticancer (Aromatase Inhibitor) |
| Alprazolam | Anxiolytic |
This table provides examples of well-known pharmaceuticals that feature the 1,2,4-triazole core, highlighting the scaffold's therapeutic importance.
Organoiodine Compounds in Modern Organic Synthesis
Organoiodine compounds, particularly aryl iodides, are valuable intermediates and reagents in modern organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes the iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of their utility.
Furthermore, aryl iodides are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful bond-forming methodologies allow for the construction of complex molecular architectures from relatively simple precursors. The presence of an iodine atom on an aromatic ring provides a reactive handle for introducing a wide variety of substituents, making these compounds versatile building blocks for synthetic chemists.
Research Scope and Focus on 1-(2-Iodobenzyl)-1H-1,2,4-triazole
The subject of this article, this compound, is a molecule that combines the key features discussed above: an N-substituted 1,2,4-triazole ring and an aryl iodide.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈IN₃ |
| Molecular Weight | 285.08 g/mol |
| Appearance | Solid (form) |
| InChI Key | NDJIYFFWZVACMJ-UHFFFAOYSA-N |
This table summarizes the basic chemical properties of the title compound.
While this compound is commercially available and its synthesis can be conceptualized through standard alkylation procedures—specifically, the reaction of 1H-1,2,4-triazole with 2-iodobenzyl bromide or a related electrophile—a comprehensive review of scientific literature reveals a notable absence of dedicated research studies on its specific synthesis, reactivity, or biological activity. nih.gov General methods for the regioselective N-1 alkylation of 1,2,4-triazole are well-documented, often employing a base to deprotonate the triazole ring, followed by reaction with an alkyl halide.
The research interest in this compound likely lies in its potential as a synthetic intermediate. The molecule serves as a bifunctional scaffold:
The 1,2,4-triazole moiety can be further functionalized or incorporated into a larger system intended for biological evaluation, leveraging the known pharmacological properties of this heterocycle.
The 2-iodobenzyl group provides a reactive site for a variety of synthetic transformations. The iodine atom can be readily displaced or utilized in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex, polycyclic, or substituted molecular frameworks.
Therefore, the primary focus for future research on this compound would likely involve its use as a building block in the synthesis of novel, more elaborate molecules with potential applications in medicinal chemistry or materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-iodophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJIYFFWZVACMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594572 | |
| Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-31-3 | |
| Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Iodobenzyl 1h 1,2,4 Triazole and Its Congeners
Established Synthetic Routes for 1,2,4-Triazoles
Traditional methods for the synthesis of the 1,2,4-triazole (B32235) core often rely on cyclization reactions of open-chain precursors. These routes are well-documented and provide a foundation for accessing a wide array of substituted triazoles.
Cyclization Reactions Involving Hydrazides and Isothiocyanates
A common and versatile method for the synthesis of 1,2,4-triazole-3-thiones involves the reaction of acid hydrazides with isothiocyanates. The initial reaction yields a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate, typically under basic conditions, affords the 4,5-disubstituted-1,2,4-triazole-3-thione. For instance, the reaction of a substituted benzhydrazide with an alkyl isothiocyanate, when heated, forms the corresponding 4-alkyl-1-aroylthiosemicarbazide, which upon refluxing with sodium hydroxide (B78521), cyclizes to the triazole derivative. scispace.com This method is advantageous due to the ready availability of the starting materials.
Another established approach is the Pellizzari reaction, discovered by Guido Pellizzari in 1911. wikipedia.org This reaction involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. scispace.comwikipedia.orgchemicalbook.comdrugfuture.comdrugfuture.com The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. chemicalbook.comyoutube.com While effective, the Pellizzari reaction can require high temperatures and may result in a mixture of products if the acyl groups of the amide and hydrazide are different. drugfuture.comdrugfuture.com
The Einhorn-Brunner reaction provides an alternative route, involving the condensation of imides with alkyl hydrazines in the presence of a weak acid to yield an isomeric mixture of 1,2,4-triazoles. scispace.comchemicalbook.comwikipedia.orgdrugfuture.com The regioselectivity of this reaction is influenced by the acidity of the groups attached to the imide. wikipedia.org
| Reaction Name | Reactants | Product | Key Features |
| Hydrazide-Isothiocyanate Cyclization | Acid hydrazide, Isothiocyanate | 4,5-disubstituted-1,2,4-triazole-3-thione | Versatile, readily available starting materials. |
| Pellizzari Reaction | Amide, Acylhydrazide | 1,2,4-triazole | Can require high temperatures, potential for product mixtures. wikipedia.orgdrugfuture.comdrugfuture.com |
| Einhorn-Brunner Reaction | Imide, Alkyl hydrazine | Isomeric mixture of 1,2,4-triazoles | Acid-catalyzed, regioselectivity depends on substituent acidity. scispace.comchemicalbook.comwikipedia.org |
Approaches from Hydrazonyl Chlorides and Nitriles
The reaction of hydrazonyl chlorides with nitriles offers a powerful and regioselective method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. This approach involves a [3+2] cycloaddition reaction. The reaction can be catalyzed by various agents, including ytterbium triflate (Yb(OTf)₃) or silver nitrate (B79036) (AgNO₃), making it a versatile tool in organic synthesis. researchgate.netnih.gov The use of catalysts like Yb(OTf)₃ is advantageous as the catalyst can often be recovered and reused. researchgate.net
Recent advancements have demonstrated the synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles through a formal [3+2] cycloaddition. This sequence involves the in situ generation of a hydrazonoyl chloride intermediate. rsc.org This method provides a route to a variety of multi-substituted N-alkyl-triazoles in high yields. rsc.org
| Reactants | Catalyst/Conditions | Product | Key Features |
| Hydrazonyl Chloride, Nitrile | Yb(OTf)₃ or AgNO₃ | 1,3,5-trisubstituted 1,2,4-triazole | Regioselective, versatile, reusable catalyst potential. researchgate.netnih.gov |
| N,N-dialkylhydrazone, Nitrile | C-chlorination/nucleophilic addition/cyclisation/dealkylation sequence | Multi-substituted N-alkyl-1H-1,2,4-triazole | In situ generation of hydrazonoyl chloride, high yields. rsc.org |
Oxidative Cyclization of Alkylsemicarbazides and Amino Aryl 1,2,4-Triazoles
Oxidative cyclization represents another important strategy for the formation of the 1,2,4-triazole ring. This can be achieved from various precursors, including thiosemicarbazides and hydrazones. For instance, 4,5-disubstituted 1,2,4-triazole-3-thiones can be synthesized from arylidenearylthiosemicarbazides using a copper(II) catalyst. nih.gov Interestingly, by adjusting the reaction time, the initially formed triazole-3-thiones can undergo desulfurization to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. nih.gov
The oxidative cyclization of thiosemicarbazones using reagents like silver nitrate (AgNO₃) can also lead to the formation of 1,2,4-triazole derivatives. researchgate.net Furthermore, the oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (CAN) in a green solvent like polyethylene (B3416737) glycol (PEG), provides an environmentally benign route to 3,4,5-trisubstituted 1,2,4-triazoles. frontiersin.org In this reaction, CAN acts as both an oxidant and a Lewis acid. frontiersin.org
Advanced Strategies for N-Benzylated Triazole Systems
More contemporary methods offer highly efficient and regioselective routes to N-substituted triazoles, including N-benzylated systems which are precursors to the target molecule.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgbeilstein-journals.orgnih.govmdpi.com While this reaction is most famously used for 1,2,3-triazoles, modifications and related copper-catalyzed methodologies can be applied to the synthesis of N-substituted 1,2,4-triazoles. For the synthesis of a compound like 1-(2-Iodobenzyl)-1H-1,2,4-triazole, a two-step approach would be common. First, the 1H-1,2,4-triazole ring is formed, and then it is N-alkylated with 2-iodobenzyl bromide or a similar electrophile. chemicalbook.com
The CuAAC reaction itself involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govacs.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov The synthesis of the requisite benzyl (B1604629) azide, such as 2-iodobenzyl azide, can be achieved from the corresponding benzyl halide via an Sₙ2 reaction with sodium azide. nih.gov
| Reactants | Catalyst | Product | Key Features |
| Terminal Alkyne, Azide | Copper(I) source | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield, wide functional group tolerance. nih.govacs.orgnih.gov |
| 1H-1,2,4-triazole, 2-Iodobenzyl halide | Base | This compound | Two-step approach for N-alkylation. chemicalbook.com |
Pseudo-Four Component Syntheses of Benzylated Triazoles
Multicomponent reactions offer an efficient approach to complex molecules in a single step. A pseudo-four-component synthesis has been reported for the preparation of mono- and di-benzylated 1,2,3-triazoles. mdpi.comnih.gov This method involves the cycloaddition of sodium azide to N-(prop-2-ynyl)-benzenamine in the presence of a benzyl derivative. While this specific example leads to 1,2,3-triazoles, the principle of multicomponent reactions is being explored for the synthesis of various heterocyclic systems, including 1,2,4-triazoles. The development of a similar one-pot strategy for N-benzylated 1,2,4-triazoles would be a significant advancement, offering a streamlined route to compounds like this compound.
Intramolecular Cyclization Pathways for Triazole Formation
The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing the target compound. Intramolecular cyclization reactions offer a powerful and efficient means to construct this heterocyclic core. These methods often involve the cyclization of linear precursors that already contain the necessary nitrogen and carbon atoms.
A variety of cyclization strategies have been developed. For instance, the Einhorn-Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. researchgate.netscispace.com Another common approach is the Pellizzari reaction, which utilizes the reaction of amides and acyl hydrazides. scispace.com
Modern synthetic methods have expanded the repertoire of intramolecular cyclization. Oxidative cyclization of hydrazones using reagents like selenium dioxide has proven effective for constructing fused 1,2,4-triazole systems. frontiersin.orgnih.gov Copper-catalyzed tandem addition-oxidative cyclization reactions provide a one-step synthesis of 1,2,4-triazole derivatives from readily available starting materials. researchgate.net Furthermore, visible light-induced cyclization reactions have emerged as a novel and concise method for synthesizing 1,2,4-triazolines, which can be readily converted to 1,2,4-triazoles. rsc.org
The choice of cyclization pathway can be influenced by the desired substitution pattern on the triazole ring and the availability of starting materials. These methods provide a range of options for chemists to tailor the synthesis to their specific needs. isres.org
Introduction of the 2-Iodobenzyl Moiety
A critical step in the synthesis of this compound is the attachment of the 2-iodobenzyl group to the 1,2,4-triazole ring. This is typically achieved through N-alkylation or by functionalizing a pre-formed triazole scaffold.
Strategies for Regioselective N-Alkylation with 2-Iodobenzyl Halides
The direct alkylation of the 1,2,4-triazole ring with a 2-iodobenzyl halide, such as 2-iodobenzyl bromide or chloride, is a common strategy. However, a key challenge in this approach is achieving regioselectivity. The 1,2,4-triazole ring possesses multiple nitrogen atoms that can potentially be alkylated, leading to a mixture of isomers. nih.govnih.gov
Studies have shown that when reacting S-protected 1,2,4-triazoles with alkylating agents, nucleophilic attack occurs at the N(1) and N(2) positions, with the N(2) alkylated isomer often being the major product. nih.govnih.gov The regioselectivity of the alkylation can be influenced by various factors, including the reaction conditions (e.g., base, solvent) and the nature of the substituents on the triazole ring. uzhnu.edu.uaproquest.com For instance, a regioselective protocol for the synthesis of 1-alkyl-1,2,4-triazole derivatives has been developed using microwave conditions with potassium carbonate as the base and an ionic liquid as the solvent. proquest.com In some cases, computational methods like density functional theory (DFT) are employed to predict and explain the observed regioselectivity. uzhnu.edu.ua
Functionalization of 1,2,4-Triazole Scaffolds via Organometallic Intermediates (Zincation, Magnesiation)
An alternative and highly regioselective approach involves the use of organometallic intermediates. This strategy allows for the precise functionalization of the 1,2,4-triazole scaffold. acs.orgacs.orgnih.gov The process typically involves the deprotonation of the triazole ring using a strong base, such as a TMP (2,2,6,6-tetramethylpiperidyl) base, to form a magnesiated or zincated intermediate. acs.orgacs.orgnih.govresearchgate.net
These organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. acs.orgacs.orgnih.gov For example, the magnesiation of N-propyl-1,2,4-triazole followed by quenching with an electrophile like iodine can introduce an iodine atom at a specific position on the triazole ring. acs.org This method offers excellent control over the position of functionalization, which is often difficult to achieve through direct alkylation methods. The use of TMP-bases like TMPMgCl·LiCl and TMP2Zn·2LiCl allows for metalation under mild conditions, tolerating a variety of functional groups. acs.orgacs.orgnih.govresearchgate.net This approach has been successfully applied to the functionalization of various N-heterocycles, including imidazo[1,2-a]pyrazines. nih.gov
Synthetic Utility of this compound as a Precursor
This compound serves as a valuable building block in organic synthesis, primarily due to the presence of the reactive iodo-substituent on the benzyl ring. This iodine atom provides a handle for a variety of subsequent transformations, particularly transition metal-catalyzed cross-coupling reactions.
The carbon-iodine bond can readily participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino groups at the 2-position of the benzyl moiety. This versatility makes this compound a key intermediate for the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The 1,2,4-triazole moiety itself is a well-known pharmacophore, and the ability to further functionalize the molecule via the iodobenzyl group enhances its potential for the development of new therapeutic agents. nih.govnih.gov
Below is a table summarizing the synthetic utility of this precursor:
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |
| Heck Coupling | Alkene, Pd catalyst, base | Substituted styrenes |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkynes |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amines |
Advanced Structural Characterization and Analysis
Crystallographic Studies of 1,2,4-Triazole (B32235) Derivatives
X-ray crystallography provides definitive proof of molecular structure, including bond lengths, angles, and the spatial arrangement of molecules within a crystal lattice. Studies on various 1,2,4-triazole derivatives offer valuable insights into the expected structural features of 1-(2-Iodobenzyl)-1H-1,2,4-triazole.
The crystal system and space group are fundamental properties of a crystalline solid. Derivatives of 1,2,4-triazole have been shown to crystallize in several systems. For instance, many derivatives adopt a monoclinic system , with common space groups being P2₁/c or P2₁/n. mdpi.comnih.gov Other observed crystal systems for this class of compounds include orthorhombic and triclinic (P-1). nih.govcrystallography.net The specific system and group are determined by the symmetry of the molecule and the ways in which the molecules pack together in the solid state.
Table 1: Examples of Crystal Systems and Space Groups for 1,2,4-Triazole Derivatives.
| Compound Type | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4-Substituted-3-(pyridin-2-yl)-1,2,4-triazolin-5-thione | Monoclinic | P2₁/c | mdpi.com |
| Silver(I)–vanadium(V) complex with 4-benzyl-4H-1,2,4-triazole | Monoclinic | P2₁/c | nih.gov |
| 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate | Orthorhombic | - | nih.gov |
| Zinc(II) complex with 4-methyl-7-(pyrazin-2-yl)-2H- mdpi.comnih.goviucr.orgtriazolo[3,2-c] mdpi.comnih.goviucr.orgtriazole | Triclinic | P -1 | crystallography.net |
The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. For 1,2,4-triazole derivatives, the composition of the asymmetric unit can vary. It is common for the asymmetric unit to contain a single molecule of the compound. However, in some cases, it may contain multiple crystallographically independent molecules or include solvent molecules, such as water, which are incorporated into the crystal lattice during crystallization. nih.gov For example, the crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole was found to crystallize as a dihydrate. nih.gov
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In 1,2,4-triazole derivatives, hydrogen bonding is a dominant feature. The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. pensoft.net In structures containing N-H groups, intermolecular N-H···N and N-H···O hydrogen bonds are frequently observed, linking molecules into chains or more complex networks. nih.govnih.gov
Weak C-H···N and C-H···O interactions also play a crucial role in stabilizing the crystal packing. nih.govnih.gov Furthermore, π-π stacking interactions are common, occurring between the aromatic triazole and benzene (B151609) rings of adjacent molecules. mdpi.comnih.gov In benzyl-substituted triazoles, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed. nih.goviucr.org These varied interactions collectively determine the final three-dimensional structure of the crystal.
Spectroscopic Investigations for Elucidating Molecular Architecture
Spectroscopy provides complementary information to crystallography, offering details about the molecule's structure and bonding, both in solid and solution states.
In the ¹H NMR spectrum, the two protons on the 1,2,4-triazole ring are expected to appear as distinct singlets in the aromatic region, typically downfield (δ > 8.0 ppm), due to the electron-withdrawing nature of the nitrogen atoms. chemicalbook.com The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would appear as a singlet, typically in the range of δ 5.0-6.0 ppm. The protons of the iodobenzyl ring would exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).
In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring would have distinct signals in the range of δ 140-155 ppm. The methylene carbon signal would appear further upfield, while the carbons of the iodinated benzene ring would show characteristic shifts influenced by the iodine substituent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Triazole C-H | ~8.0 - 8.5 | ~143 - 153 |
| Benzyl -CH₂- | ~5.5 | ~50 - 55 |
| Aromatic C-H (Iodobenzyl) | ~7.0 - 7.9 | ~128 - 141 |
| Aromatic C-I (Iodobenzyl) | - | ~95 - 100 |
The FT-IR spectrum of a benzyl-substituted 1,2,4-triazole would be expected to show:
Aromatic C-H stretching: Sharp bands typically appear just above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ range. researchgate.net
Aliphatic C-H stretching: Bands from the methylene group's symmetric and asymmetric stretches would be observed in the 2850-2960 cm⁻¹ region.
C=C and C=N stretching: A series of bands in the 1450-1600 cm⁻¹ region corresponds to the stretching vibrations within the triazole and benzene rings. researchgate.net
Ring vibrations: The characteristic breathing and deformation modes of the triazole ring appear in the 900-1400 cm⁻¹ range. nih.gov
C-I stretching: A weak to medium band for the carbon-iodine stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond if present in other derivatives. nih.gov The analysis of both FT-IR and Raman spectra allows for a comprehensive assignment of the molecule's fundamental vibrational frequencies.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound, which in turn helps to confirm its molecular formula. For this compound, high-resolution mass spectrometry (HRMS) is particularly instrumental in verifying its elemental composition.
The empirical formula for this compound is C₉H₈IN₃, leading to a calculated monoisotopic molecular weight of approximately 285.08 g/mol . sigmaaldrich.com In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be detected as a protonated molecule, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular formula with a high degree of accuracy, distinguishing it from other potential compounds with the same nominal mass.
The presence of iodine (I) is a key feature that would be evident in the mass spectrum. Iodine is monoisotopic, meaning it has only one stable isotope (¹²⁷I). However, the fragmentation pattern can be distinctive. In-source collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments can be employed to fragment the parent ion. oup.com The fragmentation of the [M+H]⁺ ion would likely involve the cleavage of the benzyl-triazole bond, leading to characteristic fragment ions that can be used to piece together the structure of the molecule. For instance, a fragment corresponding to the 2-iodobenzyl cation could be observed, further confirming the structure.
Table 1: Theoretical Mass Spectrometry Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₉H₈IN₃ |
| Molecular Weight | 285.08 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
Note: The interactive features of this table are best viewed in a compatible browser.
Tautomerism in 1,2,4-Triazole Frameworks
The 1,2,4-triazole ring is a heterocyclic system that exhibits prototropic tautomerism, a phenomenon where isomers (tautomers) exist in equilibrium through the migration of a proton. cancer.govresearchgate.net For an unsubstituted 1,2,4-triazole, two main tautomeric forms are possible: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.netnih.gov Studies have indicated that the 1H tautomer is generally more stable than the 4H form. ijsr.netnih.gov
When substituents are introduced onto the triazole ring, the number of possible tautomers can increase, and their relative stability is influenced by the nature and position of these substituents. jst.go.jp For a monosubstituted 1,2,4-triazole, three potential tautomers can exist: the 1H-, 2H-, and 4H-isomers. In the case of this compound, the specified name indicates that the 2-iodobenzyl group is attached to the N1 position of the triazole ring.
However, considering the underlying principles of tautomerism, if the benzyl group were attached to a carbon atom of the triazole ring, the remaining N-H proton could potentially reside on any of the three nitrogen atoms. The stability of these potential tautomers (1H, 2H, and 4H) would be dictated by factors such as electronic effects of the substituent and the potential for intermolecular hydrogen bonding. jst.go.jp For instance, electron-releasing substituents tend to favor the tautomeric hydrogen being located on a nitrogen atom closer to that substituent. jst.go.jp While the compound is explicitly named as the 1H-isomer, understanding the potential for tautomerism is crucial for interpreting its chemical reactivity and biological interactions. cancer.govresearchgate.net
Chemical Reactivity and Mechanistic Pathways
General Reactivity of 1,2,4-Triazole (B32235) Nuclei
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. smolecule.com This structure confers a distinct pattern of reactivity. The nitrogen atoms, being electron-rich, are susceptible to electrophilic attack, while the carbon atoms are relatively electron-deficient, opening them up to nucleophilic substitution. chemicalbook.com The triazole nucleus is generally stable to metabolic degradation and, due to its polar nature, can enhance the solubility of molecules in which it is incorporated. researchgate.netsigmaaldrich.com
The carbon atoms (C3 and C5) within the 1H-1,2,4-triazole ring are electron-deficient due to their proximity to electronegative nitrogen atoms. chemicalbook.com This low electron density makes them susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.com While direct nucleophilic substitution on an unsubstituted triazole ring is not common, functionalization at these carbon positions can be achieved through metallation-alkylation sequences.
A notable method involves the selective deprotonation (metallation) of the triazole ring using strong bases, followed by quenching with an electrophile. For N-substituted 1,2,4-triazoles, such as N-propyl or N-benzyl derivatives, directed magnesiation or zincation can occur selectively at the C5 position. This process utilizes TMP-bases (2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl or TMPZnCl·LiCl. The resulting organometallic intermediate can then react with a variety of electrophiles, including iodine, allylic bromides, and aldehydes, to yield 5-substituted 1,2,4-triazoles. acs.org This strategy allows for the introduction of diverse functional groups onto the triazole core. acs.org Furthermore, a second deprotonation at the C3 position can be performed to create fully functionalized triazoles. acs.org
Table 1: Functionalization of N-Substituted 1,2,4-Triazoles via Selective Zincation
| Substrate | Reagent 1 | Reagent 2 (Electrophile) | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Propyl-1,2,4-triazole | TMPZnCl·LiCl | 4-Iodoanisole, Pd(OAc)₂, SPhos | 5-(4-Methoxyphenyl)-1-propyl-1H-1,2,4-triazole | 94% | acs.org |
| N-Propyl-1,2,4-triazole | TMPZnCl·LiCl | 4-Iodobenzonitrile, Pd(OAc)₂, SPhos | 4-(1-Propyl-1H-1,2,4-triazol-5-yl)benzonitrile | 78% | acs.org |
| N-Benzyl-1,2,4-triazole | TMPMgCl·LiCl | I₂ | 1-Benzyl-5-iodo-1H-1,2,4-triazole | 95% | acs.org |
| N-Benzyl-1,2,4-triazole | TMPMgCl·LiCl | Allyl Bromide | 1-Benzyl-5-allyl-1H-1,2,4-triazole | 88% | acs.org |
Due to high electron density, the nitrogen atoms of the 1,2,4-triazole ring are the primary sites for electrophilic substitution. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids. chemicalbook.com
Alkylation is a common electrophilic substitution reaction for the triazole nucleus. The regioselectivity of alkylation on an unsubstituted 1H-1,2,4-triazole can be influenced by the reaction conditions. For instance, using sodium ethoxide in ethanol (B145695) as a base typically leads to selective alkylation at the N1 position. chemicalbook.comresearchgate.net In contrast, employing aqueous sodium hydroxide (B78521) with an alkylating agent like methyl sulfate (B86663) can result in a mixture of 1-methyl and 4-methyl isomers. chemicalbook.comresearchgate.net For the synthesis of 1-(2-Iodobenzyl)-1H-1,2,4-triazole, the reaction would involve the nucleophilic attack of the triazole anion (formed by deprotonation with a base) on 2-iodobenzyl halide.
Acylation reactions also occur at the nitrogen centers. Studies on 3-amino-1,2,4-triazole have shown that acylation can occur on the exocyclic amino group or at the N1 or N2 positions of the ring, depending on the acylating agent and reaction conditions. researchgate.net
Reactivity of the 2-Iodobenzyl Moiety
The 2-iodobenzyl portion of the molecule introduces two key reactive sites: the carbon-iodine bond on the aromatic ring and the benzylic C-H bonds. The aryl iodide is particularly valuable as a precursor in cross-coupling reactions and for the formation of hypervalent iodine species.
Aryl iodides are highly reactive substrates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, due to the relatively weak C-I bond. mdpi.comtcichemicals.com This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzyl (B1604629) group.
In the context of this compound, the aryl iodide functionality can participate in intramolecular reactions. A significant example is the copper-catalyzed intramolecular cyclization that occurs after a selective zincation at the C5 position of the triazole ring. This reaction sequence, starting from the N-2-iodobenzyl-protected 1,2,4-triazole, results in the formation of a fused polycyclic system, 5H- smolecule.commdpi.combeilstein-journals.orgtriazolo[5,1-a]isoindole, in high yield. acs.org This transformation highlights the cooperative reactivity between the triazole nucleus and the iodobenzyl moiety, where the triazole is first functionalized via metallation before the aryl iodide engages in a subsequent bond-forming reaction. acs.org
Table 2: Intramolecular Cross-Coupling of a this compound Derivative
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 1. TMPZnCl·LiCl 2. Cu Catalyst | 1. 0 °C, 30 min 2. 40 °C, 18 h | 5H- smolecule.commdpi.combeilstein-journals.orgtriazolo[5,1-a]isoindole | 94% | acs.org |
The iodine atom in aryl iodides can be oxidized from its standard monovalent state (I) to higher oxidation states, typically +3 or +5, to form hypervalent iodine compounds. beilstein-journals.org These species, such as (diacetoxyiodo)arenes (ArI(OAc)₂) and [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs), are powerful and environmentally benign oxidizing agents used in a wide array of organic transformations. researchgate.net
The 2-iodobenzyl group in this compound can serve as a precursor to such hypervalent iodine reagents. The oxidation is typically achieved using peracids (like m-CPBA) or other strong oxidants. researchgate.net The presence of the triazole moiety, particularly when it incorporates a chiral element, can lead to the formation of chiral hypervalent iodine catalysts. These catalysts are generated in situ from the aryl iodide precursor and a terminal oxidant and can mediate highly enantioselective oxidative reactions. acs.org The triazole group can play a crucial role in these systems, not only as a structural scaffold but also by potentially coordinating to the iodine center, thereby influencing the catalyst's reactivity and selectivity. chemrxiv.org For instance, heterocyclic hypervalent iodine(III) compounds have been synthesized from 5-(2-iodophenyl)-1H-tetrazole, a close structural analog, demonstrating the feasibility of forming cyclic hypervalent iodine structures where the heteroaryl ring is directly involved in the hypervalent bond system. nih.gov
Catalytic Activity of Derivatives (e.g., Triazole-Substituted Chiral Aryl Iodides)
Derivatives of this compound, especially those incorporating chirality, are precursors to highly effective organocatalysts. Chiral triazole-substituted aryl iodides can be oxidized in situ to generate chiral hypervalent iodine(III) species, which then act as catalysts for a variety of enantioselective oxidative transformations. acs.orgchemrxiv.org
These catalyst systems have shown remarkable performance in mechanistically diverse reactions. A key advantage is the modularity of the synthesis, allowing for the fine-tuning of the catalyst structure to optimize reactivity and selectivity for specific transformations. chemrxiv.org The introduction of a substituent ortho to the iodide, as is inherent in the 2-iodobenzyl structure, has been identified as crucial for achieving high reactivity and selectivity in many cases. acs.org
For example, a chiral triazole-based iodoarene scaffold has been developed and successfully applied in enantioselective oxidative couplings. chemrxiv.org Another related system involves the generation of rhodium(II) carbenes from N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles. These reactive intermediates provide efficient access to chiral cyclopropanes through asymmetric reactions with olefins, demonstrating high diastereoselectivity and enantiomeric excess. The electron-withdrawing nature of the 1,2,4-triazolyl group is key to enabling this reactivity.
Table 3: Catalytic Performance of Triazole-Substituted Aryl Iodide Derivatives in Asymmetric Synthesis
| Reaction Type | Catalyst Precursor/System | Substrate | Product | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Cyclopropanation | Ethyl 1,2,4-triazolyl-1,2,3-triazole / Rh₂(S-NTTL)₄ | Styrene | Cyclopropane carboxaldehyde | 84% | 80% ee | |
| Enantioselective Halogen Bond Catalysis (Vinylogous Mannich Reaction) | Chiral triazole-based diaryliodonium salt | Cyanomethyl coumarin (B35378) and isatin-derived ketimine | Mannich addition product | up to 99% | >99:1 er | chemrxiv.org |
| Enantioselective Halogen Bond Catalysis (Functionalization of Ketimines) | Chiral triazole-based diaryliodonium salt | Ketimine and various alcohols | N,O-acetals | up to 99% | 90:10 er | chemrxiv.org |
No Published Data on the Catalytic Activity of this compound in Specified Oxidation Reactions
Following a comprehensive review of available scientific literature, there is no specific information detailing the application of the chemical compound This compound as a catalyst or precatalyst in the enantioselective oxidation reactions outlined in the user's request.
While the compound is a known chemical entity, commercially available from suppliers sigmaaldrich.com, and general synthetic routes for 1,2,4-triazoles are well-documented organic-chemistry.org, its specific role in the following catalytic transformations appears to be unpublished in the accessible scientific domain:
Kita-Spirocyclization
Phenol (B47542) Dearomatization
α-Oxygenations (e.g., of Propiophenone)
Oxidative Rearrangements
Oxidative Lactonizations
Research into chiral hypervalent iodine catalysis is an active field, and various iodoarenes bearing chiral auxiliaries are used to induce enantioselectivity in oxidation reactions. For instance, novel chiral diaryliodonium salts based on a 1,2,3-triazole scaffold have been synthesized and shown to be effective in enantioselective halogen bond catalysis acs.org. However, this involves a different triazole isomer and a different type of catalysis from the oxidation reactions specified. Numerous other studies focus on 1,2,4-triazole derivatives for their biological and medicinal properties rather than their catalytic applications in enantioselective synthesis nih.govnih.govnih.govrsc.org.
Due to the absence of specific research findings for this compound in the context of the requested chemical reactivity and mechanistic pathways, and adhering to the strict instruction to focus solely on the provided outline and compound, it is not possible to generate the requested scientific article. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent on the existence of such primary research, which could not be located for this specific compound and its prescribed applications.
Enantioselective Oxidation Reactions
Reaction Mechanisms for Specific Transformations
The chemical behavior of this compound is significantly influenced by the interplay between the iodine atom and the triazole ring. This interaction is crucial in various catalytic processes, particularly those involving hypervalent iodine intermediates.
The 1,2,4-triazole ring in ortho-iodobenzyl derivatives plays a pivotal role in hypervalent iodine catalysis, acting as a non-covalent stabilizing group. This interaction is key to the high reactivity and selectivity observed in a variety of enantioselective oxidation reactions. nih.govchemrxiv.org Hypervalent iodine compounds are frequently used as selective oxidizing agents due to their benign environmental character and commercial availability, serving as effective replacements for toxic heavy metals. researchgate.net
In the catalytic cycle, the aryl iodide is first oxidized to a hypervalent iodine(III) species. The triazole moiety, positioned ortho to the iodine, can then participate in the reaction mechanism. DFT (Density Functional Theory) calculations have shown that in the in-situ generated [hydroxy(tosyloxy)iodo]arene isomers, the triazole ring can stabilize the transition state. nih.govchemrxiv.org Specifically, in certain isomers, the hydroxy group is positioned cis to the triazole ring, allowing for the formation of a hydrogen bond with one of the nitrogen atoms of the heterocycle. nih.gov This hydrogen bonding is a crucial factor in stabilizing the reactive intermediate.
This stabilizing interaction through hydrogen bonding is essential for subsequent ligand exchange reactions, for instance with phenolic or enolic oxygens, which initiate enantioselective coupling reactions. nih.govchemrxiv.org The triazole ring's ability to act as a hydrogen bond acceptor is therefore fundamental to the catalytic efficacy of these systems.
Recent research has also explored the synthesis of chiral triazole-based diaryliodonium salts for use as catalysts in halogen bond (XB) catalyzed reactions. chemrxiv.orgchemrxiv.org In these systems, the triazole moiety is integral to creating a chiral environment that facilitates asymmetric induction. chemrxiv.orgchemrxiv.org
Table 1: Calculated Energy Differences in Hypervalent Iodine Intermediates This table illustrates the stabilizing effect of the triazole ring based on DFT calculations for related triazole-substituted aryl iodides.
| Intermediate Isomer | Description | Relative Energy (kcal/mol) |
| N-bound Isomer | Tosylate counterion is bound to a nitrogen of the triazole ring. | Favored by 3.81 |
| cis-Isomer (6c-OH-OTs1) | Hydroxy group is cis to the triazole, engaged in hydrogen bonding. | - |
| trans-Isomer (6c-OH-OTs2) | Hydroxy group is trans to the triazole ring. | - |
Data adapted from studies on a closely related triazole-substituted aryl iodide catalyst. nih.gov
The enantioselectivity in catalysis involving chiral iodoarenes substituted with a triazole moiety is determined by the energy differences between diastereotopic transition states. The chiral environment created by the catalyst directs the substrate to approach from a specific face, leading to the preferential formation of one enantiomer.
The development of chiral triazole-substituted aryl iodide catalysts has proven effective for a range of mechanistically diverse enantioselective transformations, including spirocyclizations, phenol dearomatizations, and α-oxygenations. nih.govchemrxiv.org The modular synthesis of these catalysts allows for fine-tuning of the steric and electronic properties to optimize enantioselectivity for specific reactions. dntb.gov.ua
The origin of enantioselectivity has been investigated using Density Functional Theory (DFT) calculations and analysis of crystal structures. chemrxiv.org These studies help to elucidate the non-covalent interactions, such as hydrogen bonding and halogen bonding, that stabilize one transition state over the other. For instance, in halogen bond catalysis using chiral triazole-based diaryliodonium salts, the triazole unit helps to create a well-defined chiral pocket. chemrxiv.orgchemrxiv.org The substrate is activated through halogen bonding to the iodine(III) center, and the chiral scaffold dictates the stereochemical outcome of the reaction.
Molecular docking studies are also employed to understand the binding modes of substrates within the active site of catalysts, providing insights into the specific interactions that govern stereoselectivity. nih.gov In the case of this compound and its derivatives, the triazole ring can form crucial hydrogen bonds with the target molecule, influencing its orientation within the catalytic pocket. nih.gov
Table 2: Enantioselectivity in Asymmetric Reactions Catalyzed by Chiral Triazole-Iodoarenes This table presents examples of enantiomeric excess (e.e.) achieved in reactions using related chiral triazole-based catalysts.
| Reaction Type | Catalyst Type | Substrate | Product e.e. (%) |
| Vinylogous Mannich Reaction | Chiral Triazole Diaryliodonium Salt | Cyanomethyl coumarin & Isatin-derived ketimine | >99:1 e.r. |
| Functionalization of Ketimines | Chiral Triazole Diaryliodonium Salt | Ketimine & Alcohol | 90:10 e.r. |
| Oxidative Kita Cyclization | Chiral Triazole Iodoarene | Naphthol derivative | High |
Data sourced from studies on chiral triazole-based catalysts. chemrxiv.orgdntb.gov.ua The enantiomeric ratio (e.r.) indicates the ratio of the major to the minor enantiomer.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as molecules. researchgate.net DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of compounds. For 1,2,4-triazole (B32235) derivatives, DFT methods, often using functionals like B3LYP, are employed to calculate electronic parameters such as frontier orbital energies, dipole moments, and charge distributions. nih.gov
Prediction of Molecular Geometry and Electronic Structure
Table 1: Representative Predicted Geometric Parameters for 1-(2-Iodobenzyl)-1H-1,2,4-triazole (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-I | ~2.10 Å |
| C-N (Triazole) | ~1.32 - 1.38 Å | |
| N-N (Triazole) | ~1.37 Å | |
| C-C (Benzene) | ~1.39 Å | |
| C-CH₂ | ~1.51 Å | |
| N-CH₂ | ~1.47 Å | |
| Bond Angles (°) ** | C-C-I (Benzene) | ~120° |
| N-C-N (Triazole) | ~102° - 115° | |
| C-N-N (Triazole) | ~105° - 110° | |
| Dihedral Angle (°) ** | C(triazole)-N-CH₂-C(benzene) | ~90° |
Note: This table contains illustrative data based on typical values found in DFT studies of analogous substituted triazole compounds. Specific values for this compound require dedicated DFT calculations.
Analysis of Frontier Molecular Orbitals (FMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the iodobenzyl and triazole rings, while the LUMO would be localized on the electron-accepting parts of the molecule. mdpi.com Analysis of related triazole derivatives shows that the HOMO is often delocalized over the triazole and phenyl rings, with the LUMO situated on the triazole ring system. mdpi.com The energy gap helps to quantify the molecule's kinetic stability and chemical reactivity.
Table 2: Representative FMO Properties for Triazole Derivatives (Illustrative Data)
| Property | Energy (eV) |
| HOMO Energy | -6.20 eV |
| LUMO Energy | -0.55 eV |
| Energy Gap (ΔE) | 5.65 eV |
Note: This table contains representative values based on DFT calculations for analogous triazole compounds to illustrate the typical energy ranges. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions stabilize the molecule, and their stabilization energy, E(2), quantifies the intensity of the interaction.
Table 3: Representative NBO Analysis - Key Intramolecular Interactions (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N) on Triazole | π* (C=N) in Triazole | ~30-40 |
| LP (I) on Benzyl (B1604629) | σ* (C-C) in Benzene (B151609) | ~5-10 |
| π (Benzene) | π* (Triazole) | ~2-5 |
Note: This table presents illustrative examples of interactions and stabilization energies that would be quantified by NBO analysis, based on studies of similar heterocyclic systems.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. Red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show regions of high negative potential around the nitrogen atoms of the triazole ring, identifying them as primary sites for electrophilic interactions, such as hydrogen bonding or coordination with metal ions. researchgate.netnih.gov The hydrogen atoms and the region around the iodine atom might show positive or neutral potential. This information is critical for understanding how the molecule might interact with biological receptors.
Local Reactivity Descriptors (Average Local Ionization Energies - ALIE, Fukui Functions)
To gain a more nuanced understanding of reactivity at specific atomic sites, local reactivity descriptors are calculated. Fukui functions (f(r)) are particularly important within conceptual DFT for identifying which atoms in a molecule are most likely to undergo nucleophilic or electrophilic attack. researchgate.netyoutube.com The function f+(r) predicts the site for nucleophilic attack (where an electron is added), while f-(r) predicts the site for electrophilic attack (where an electron is removed). nih.gov
For this compound, calculating the condensed Fukui functions for each atom would pinpoint the most reactive centers. It is generally expected that the nitrogen atoms of the triazole ring would be susceptible to electrophilic attack, while certain carbon atoms might be targets for nucleophiles. nih.govuzhnu.edu.ua These descriptors provide a quantitative basis for the predictions made from MEP maps and are essential for explaining regioselectivity in chemical reactions.
Molecular Dynamics Simulations for Biological Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org They are particularly useful for investigating how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. nih.govtandfonline.com By simulating the ligand-protein complex in a biologically relevant environment (e.g., in water), MD can reveal the stability of the binding, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and conformational changes that occur upon binding. frontiersin.orgnih.gov
A hypothetical MD simulation of this compound with a target enzyme, such as cytochrome P450, would provide insights into its potential mechanism of action. frontiersin.org The simulation would track the stability of the molecule within the enzyme's active site, identifying the specific amino acid residues it interacts with. Such studies on other triazole inhibitors have shown that hydrophobic interactions and hydrogen bonds with key residues are often the main driving forces for binding. frontiersin.org This information is invaluable for the rational design and optimization of new, more potent therapeutic agents. nih.gov
In Silico Prediction of Degradation Susceptibilities
Computational chemistry offers powerful tools to predict the environmental fate of chemical compounds. For "this compound," in silico methods can provide insights into its susceptibility to degradation via pathways like autoxidation and hydrolysis. These predictive models are crucial for assessing the persistence and potential transformation of the compound in various environmental matrices. By calculating fundamental molecular properties, it is possible to identify the most probable degradation routes, even in the absence of extensive experimental data.
Bond Dissociation Energies (BDE) for Autoxidation Pathways
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. It is a free-radical chain reaction that is often initiated by the homolytic cleavage of the weakest chemical bond in a molecule. The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). nih.gov By calculating the BDE for all bonds within "this compound," the most likely sites for the initiation of autoxidation can be identified. Bonds with lower BDE values are more susceptible to breaking and forming radicals, which can then propagate the oxidation chain reaction. nih.gov
The C-I bond is generally one of the weakest covalent bonds in organic molecules. ucsb.edu This suggests that the homolytic cleavage of the C-I bond on the iodobenzyl group could be a primary initiation step for autoxidation. Another potential site for radical initiation is the benzylic C-H bond of the methylene (B1212753) bridge, as the resulting benzyl radical is stabilized by resonance with the aromatic ring. nih.gov
Below is a table of generalized BDE values for the types of bonds found in "this compound" to illustrate the relative bond strengths.
| Bond Type | General Bond Dissociation Energy (kJ/mol) | Potential Location in Compound |
| C-I | ~213-240 | Bond between the benzene ring and the iodine atom. |
| Benzylic C-H | ~355-375 | Bonds in the methylene (-CH2-) group. |
| Aromatic C-H | ~430-470 | Bonds on the benzene ring. |
| C-N (in triazole) | ~305 | Bond connecting the benzyl group to the triazole ring. |
| N-N (in triazole) | ~167 | Bonds within the triazole ring. |
Note: These are approximate, generalized values. Actual BDEs can vary based on the specific molecular structure and computational method used.
Based on these general values, the C-I and the N-N bonds are the most likely candidates for initial cleavage during autoxidation. However, the high reactivity of the resulting iodine radical and the potential for delocalization of the radical on the triazole ring would need to be considered in a full computational study.
Radial Distribution Functions (RDF) for Hydrolysis Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For "this compound," hydrolysis could be a significant degradation pathway, potentially leading to the cleavage of the benzyl group from the triazole ring or other transformations. Computational simulations, particularly molecular dynamics (MD), can be used to study the mechanism of hydrolysis at a molecular level.
A key tool in these simulations is the Radial Distribution Function (RDF), denoted as g(r). The RDF describes how the density of a substance varies as a function of distance from a reference particle. researchgate.net In the context of hydrolysis, an RDF would be calculated for the distance between water molecules (specifically the oxygen atom of water) and the various atoms of the "this compound" molecule. rafaelsilverman.com
A high peak in the RDF at a short distance between a water molecule and a specific atom in the compound indicates a high probability of finding the water molecule near that site. rafaelsilverman.comrsc.org This information is critical for identifying the initial steps of a hydrolysis reaction. For instance, a strong interaction between water and the carbon atom of the methylene bridge would suggest a potential site for nucleophilic attack by water, leading to the cleavage of the C-N bond connecting the benzyl group to the triazole ring.
While specific RDF data for the hydrolysis of "this compound" is not available, a hypothetical RDF plot would provide valuable insights. The table below illustrates the type of information that would be sought from such a computational study.
| Atomic Center in Compound | Feature in RDF Plot | Interpretation for Hydrolysis |
| Carbonyl Carbon (if present) | Sharp, high-intensity peak at short r | High susceptibility to nucleophilic attack by water. |
| Benzylic Carbon | Moderate peak at short r | Possible site for SN1 or SN2 type hydrolysis. |
| Iodine Atom | Broad, low-intensity peak | Weaker interaction with water, less likely direct hydrolysis site. |
| Triazole Nitrogen Atoms | Peaks indicating hydrogen bonding | Water molecules are structured around the ring, potentially facilitating proton transfer steps in hydrolysis. |
This table is illustrative of the data that would be generated from a dedicated computational study.
Analysis of the RDFs, combined with calculations of the energetic barriers for different reaction pathways, would allow for a detailed prediction of the hydrolysis mechanism and the expected degradation products of "this compound" in an aqueous environment.
Advanced Applications and Mechanistic Insights in Biomedical Sciences
Role in Medicinal Chemistry as a Pharmacologically Significant Scaffold
Within this context, 1-(2-Iodobenzyl)-1H-1,2,4-triazole serves as a valuable building block and a candidate for the development of new therapeutic agents. smolecule.com The compound combines the pharmacologically significant triazole moiety with a benzyl (B1604629) group, a common feature in many bioactive molecules. nih.gov Furthermore, the presence of a reactive iodine atom on the benzyl ring offers a site for synthetic modification. smolecule.com This allows for the strategic introduction of various functional groups through reactions like nucleophilic substitution, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies. smolecule.com The exploration of derivatives of this compound is an active area of research for potential new antifungal and anticancer agents. smolecule.com
Table 1: Key Features of the this compound Scaffold
| Structural Component | Significance in Medicinal Chemistry |
|---|---|
| 1,2,4-Triazole (B32235) Ring | A recognized privileged scaffold, imparts metabolic stability, polarity, and hydrogen bonding capacity. nih.govresearchgate.net |
| 2-Iodobenzyl Group | The iodine atom acts as a reactive handle for synthetic modifications, enabling SAR studies. smolecule.com |
Mechanistic Studies of Antimicrobial Activity
While the broader class of 1,2,4-triazole derivatives is known to exhibit significant antibacterial and antifungal properties, specific mechanistic studies focusing solely on this compound are not extensively detailed in the current scientific literature. nih.govnih.govsci-hub.se The antibacterial action of triazole-based compounds can be diverse, often involving the inhibition of essential cellular processes. researchgate.net However, for this compound, specific data on the following mechanisms remains to be elucidated.
DNA Gyrase and Topoisomerase IV InhibitionBacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topology of DNA during replication and are the targets of quinolone antibiotics.nih.govnih.govInhibition of these enzymes leads to the disruption of DNA replication and repair, resulting in bacterial cell death.nih.govresearchgate.netCurrently, there are no specific studies demonstrating that this compound exerts its antimicrobial effect through the inhibition of DNA gyrase or topoisomerase IV.
Table 2: Status of Mechanistic Antimicrobial Studies for this compound
| Mechanism of Action | Finding for this compound |
|---|---|
| Efflux Pump Inhibition | No specific data available. |
| FtsZ Inhibition | No specific data available. |
| PBP Inhibition | No specific data available. |
| DNA Gyrase/Topoisomerase IV Inhibition | No specific data available. |
Elucidation of Anticancer Mechanisms
The 1,2,4-triazole scaffold is a component of several established anticancer drugs and a focal point in the design of new antineoplastic agents. researchgate.netzsmu.edu.uanih.govnih.gov Derivatives of 1,2,4-triazole have been shown to act through various mechanisms, including the inhibition of enzymes like aromatase and various kinases, or by modulating targets such as tubulin. researchgate.netnih.gov
While derivatives of this compound are being explored as potential anticancer agents, specific studies elucidating the precise molecular mechanism of action for this particular compound are not yet available in the published literature. smolecule.com The development of new, effective anticancer drugs often requires a systematic approach, including the screening of novel compounds and subsequent optimization to understand their specific interactions with cancer-related biological targets. zsmu.edu.ua Further research is needed to determine the specific pathways and molecular targets through which this compound may exert any potential cytotoxic or antiproliferative effects.
In Vitro Cytotoxicity Assays (e.g., Hep-G2 cell line)
No published studies were found that evaluated the in vitro cytotoxicity of this compound against the Hep-G2 cell line or any other cancer cell line. Although many 1,2,4-triazole derivatives have been assessed for their anti-proliferative effects nih.govplos.orgzhaojgroup.comnih.govnih.govnih.govnih.govresearchgate.netrsc.org, specific data for the 2-iodo-benzyl substituted compound is not available.
Molecular Docking to Identify Macromolecular Targets
No molecular docking studies have been published for this compound to identify its potential macromolecular targets for cytotoxic activity. While computational docking is a common approach to predict the binding modes of new 1,2,4-triazole derivatives with targets like EGFR, tubulin, or various kinases nih.govresearchgate.netnih.govlibrary.wales, this specific molecule has not been the subject of such an investigation.
Enzyme Inhibition Studies
Mushroom Tyrosinase Inhibition and Kinetic Mechanism
There is no available data on the inhibitory effect or kinetic mechanism of this compound on mushroom tyrosinase. Numerous 1,2,4-triazole analogues have been synthesized and evaluated as tyrosinase inhibitors, with some showing potent activity nih.govnih.gov; however, the 2-iodobenzyl derivative is not among the compounds with reported data.
Acetylcholinesterase (AChE) Inhibition for Neurological Disorders
The potential for this compound to act as an inhibitor of acetylcholinesterase (AChE) has not been reported in the scientific literature. While various heterocyclic compounds, including different triazole derivatives, have been investigated as AChE inhibitors for potential use in treating neurological disorders nih.govnih.gov, no such study includes the specific compound .
Modulatory Effects on Biological Pathways
No research has been published detailing the modulatory effects of this compound on any biological pathways, such as the PI3K/Akt/mTOR or Wnt/β-catenin signaling pathways nih.gov.
Anti-inflammatory Activity
The 1,2,4-triazole nucleus is a key pharmacophore in a variety of compounds exhibiting anti-inflammatory properties. nih.gov Research has shown that derivatives of 1,2,4-triazole can exert their anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comrsc.org
Numerous studies have demonstrated the potent anti-inflammatory activity of various 1,2,4-triazole derivatives. For instance, some synthesized 1,2,4-triazole derivatives have shown significant inhibition of paw edema in animal models, with some compounds exhibiting greater potency than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net The anti-inflammatory effect of triazole derivatives is often attributed to their ability to inhibit the COX-2 enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins. biomedpharmajournal.org
In one study, newly synthesized 1,2,4-triazole derivatives were evaluated for their anti-inflammatory activity, with two compounds demonstrating effects comparable to ibuprofen. nih.gov Another study on new 1,2,4-triazole derivatives revealed that their anti-inflammatory action is linked to the modulation of pro-inflammatory cytokines. nih.gov Furthermore, some 1,2,4-triazole-isoaurone hybrids have exhibited high COX-2 inhibitory activity and have also been shown to inhibit the release of nitric oxide and prostaglandin (B15479496) E2. mdpi.com
The following table summarizes the anti-inflammatory activity of selected 1,2,4-triazole derivatives from various studies, highlighting their potential as anti-inflammatory agents. It is important to note that these are examples from the broader class of 1,2,4-triazoles, as specific data for this compound is not available.
| Compound/Derivative | Assay/Model | Key Findings | Reference |
| 1,2,4-Triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids | In vitro COX inhibition & in vivo carrageenan-induced paw edema | Strongest inhibitors of cyclooxygenases, with activity similar to diclofenac (B195802) in vivo. | mdpi.com |
| Diaryl-1,2,4-triazoles with N-hydroxyurea moiety | In vitro COX-2/5-LOX inhibition & in vivo xylene-induced ear edema | Potent dual inhibitors of COX-2 and 5-LOX with significant in vivo anti-inflammatory activity. | rsc.org |
| 1,2,4-Triazole derivatives with methacrylic acid moiety | In vitro cytokine production in human PBMC | Showed antiproliferative activity and diverse effects on cytokine production, with two compounds having activity comparable to ibuprofen. | nih.gov |
| 1,2,4-Triazole-isoaurone hybrids | In vitro COX-1/COX-2 inhibition, NO and PGE2 release | High COX-2 inhibitory activity and inhibition of pro-inflammatory factor release. | mdpi.com |
These findings underscore the therapeutic potential of the 1,2,4-triazole scaffold in the development of new anti-inflammatory drugs. The diverse mechanisms of action observed for different derivatives suggest that this chemical class can be a rich source for the discovery of novel anti-inflammatory agents. mdpi.com
Antioxidant Properties
The 1,2,4-triazole scaffold is a recognized feature in many synthetic compounds with significant antioxidant activity. nih.gov An excess of free radicals in the body can lead to oxidative stress, which is implicated in the aging process and the pathogenesis of numerous diseases. nih.govresearchgate.net Antioxidants play a crucial role in maintaining the balance between the production of free radicals and their neutralization. nih.gov While natural antioxidants are well-known, synthetic antioxidants like 1,2,4-triazole derivatives are of great importance in medicinal chemistry. nih.govresearchgate.net
The antioxidant activity of 1,2,4-triazole derivatives is often attributed to their ability to neutralize free radicals and other reactive oxygen species. zsmu.edu.ua The chemical modification of the triazole ring at various positions can significantly enhance its antioxidant properties. zsmu.edu.ua For instance, the introduction of a phenol (B47542) group has been shown to be a good prospect for developing 1,2,4-triazole compounds as antioxidant agents. researchgate.net
Several studies have evaluated the antioxidant potential of various 1,2,4-triazole derivatives using different in vitro assays. These assays, such as the DPPH radical scavenging assay, ABTS radical cation scavenging activity, and metal chelating activity, have confirmed the antioxidant capacity of this class of compounds. researchgate.netekb.eg For example, a series of 1,2,4-triazole derivatives containing an alkoxy moiety exhibited moderate antioxidant activity in the DPPH radical scavenging assay. ekb.eg
| Compound/Derivative | Assay | Key Findings | Reference |
| 1,2,4-Triazole derivatives with alkoxy moiety | DPPH radical scavenging activity | Most tested compounds showed moderate antioxidant activity. | ekb.eg |
| Phenol and pyridine (B92270) substituted 1,2,4-triazole derivatives | DPPH, ABTS, metal chelating, reducing power, total antioxidant activity | Compounds showed better than expected antioxidant activity, with electron-donating groups enhancing activity. | researchgate.net |
| S-derivatives of 5-(thiophene-3-ylmethyl)-4-R-1,2,4-triazole-3-thiol | Inhibition of reactive oxygen species accumulation | Some compounds exhibited significant antioxidant effects, with one exceeding the activity of reference drugs. | zsmu.edu.ua |
| 1,2,4-Triazole-3-thiones and S-alkylated 1,2,4-triazoles | DPPH assay | The 1,2,4-triazole-3-thiones showed good free radical scavenging activity. | isres.org |
The investigation into the antioxidant properties of 1,2,4-triazole derivatives is a promising area of research for the development of new therapeutic agents to combat diseases associated with oxidative stress. zsmu.edu.ua
Antidepressant Potential
The 1,2,4-triazole nucleus is a structural component of several centrally active agents, and research has extended into its potential as a scaffold for antidepressant drugs. oaji.netresearchgate.net Several studies have explored the synthesis and evaluation of 1,2,4-triazole derivatives for their antidepressant activity, often with promising results in preclinical models. oaji.net
For example, a series of novel 1,2,4-triazole substituted quinazoline (B50416) derivatives were synthesized and screened for their antidepressant activity using the Porsolt forced swimming test in mice. oaji.net In this study, some of the synthesized compounds showed prominent antidepressant activity, comparable to the standard drugs imipramine (B1671792) and fluoxetine. oaji.net The combination of the quinazoline and triazole moieties was suggested to produce a synergistic effect, leading to the observed antidepressant activity. oaji.net
While direct studies on the antidepressant potential of this compound are lacking, the findings from related compounds suggest that this chemical class is a promising area for the discovery of new antidepressant agents. The table below summarizes the findings of a study on 1,2,4-triazole substituted quinazoline derivatives.
| Compound Series | Animal Model | Key Findings | Reference |
| 1,2,4-Triazole substituted quinazoline derivatives | Porsolt forced swimming test in mice | Several compounds showed prominent antidepressant activity, comparable to standard drugs imipramine and fluoxetine. | oaji.net |
The exploration of 1,2,4-triazole derivatives in the context of neuropharmacology continues to be an active area of research, with the potential to yield novel therapeutic options for depressive disorders.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-Iodobenzyl)-1H-1,2,4-triazole with high purity?
- Methodology :
- Step 1 : Benzylation of 1H-1,2,4-triazole using 2-iodobenzyl bromide under basic conditions (e.g., NaOH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile) .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (solvent: ethanol or methanol) to achieve ≥97% purity .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC or NMR.
Q. How can the structural integrity of this compound be confirmed experimentally?
- Spectroscopic Techniques :
- NMR : Analyze - and -NMR spectra to verify substitution patterns (e.g., iodobenzyl proton signals at δ 5.0–5.5 ppm for -CH₂-) .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 315.08 (C₉H₈IN₃⁺) .
- Elemental Analysis : Match calculated and observed C, H, N, and I percentages.
Q. What solvents and conditions are optimal for studying its solubility and stability?
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). Limited solubility in water due to hydrophobic iodobenzyl group .
- Stability :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent iodine dissociation.
- Avoid prolonged exposure to light (risk of C-I bond cleavage) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-311G+(d,p) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and assess electrophilic/nucleophilic sites .
- Molecular Docking : Screen against biological targets (e.g., COX-2 or fungal enzymes) using AutoDock Vina to predict binding affinities .
Q. How does the iodobenzyl substituent influence biological activity compared to other triazole derivatives?
- Comparative Studies :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) using broth microdilution (MIC values). Compare with dichlorophenyl or methylsulfonyl analogs .
- Anti-inflammatory Activity : Evaluate COX-2 inhibition via ELISA or fluorometric assays, noting iodine’s electron-withdrawing effects on binding .
Q. Can this compound be applied in electrochemical systems, such as proton-conducting membranes?
- Electrochemical Stability : Test via cyclic voltammetry (CV) in acidic/neutral media. The iodobenzyl group may enhance proton conductivity due to its polarizable iodine atom .
- Membrane Fabrication : Incorporate into Nafion®-based polymer electrolytes and measure proton conductivity using impedance spectroscopy .
Q. What are the key differences in environmental fate between this compound and fungicidal triazoles (e.g., penconazole)?
- Degradation Pathways :
- Hydrolysis: Assess C-I bond stability in aqueous buffers (pH 4–9) via HPLC-MS.
- Photolysis: Expose to UV light (254 nm) and monitor iodine release .
- Ecotoxicity : Compare bioaccumulation potential (log Kₒw) and toxicity to aquatic organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
